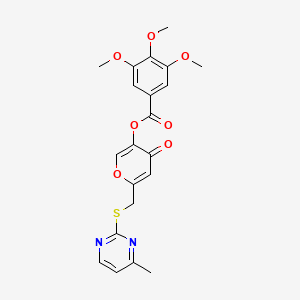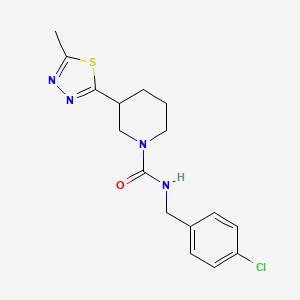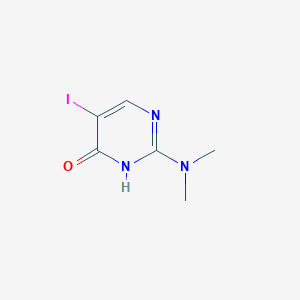
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a key signaling pathway that regulates cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide targets the ERK pathway by inhibiting the activation of MEK1/2, which are upstream kinases that activate ERK. By blocking the activation of ERK, this compound inhibits cell proliferation, differentiation, and survival. This compound has been shown to be highly selective for MEK1/2 and does not inhibit other kinases in the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, this compound protects neurons from oxidative stress and apoptosis. In inflammatory disorders, this compound reduces inflammation and joint destruction.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of MEK1/2 and does not inhibit other kinases in the MAPK pathway. This compound has also been extensively studied in various disease models, making it a well-established tool for research. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in certain assays. This compound also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide research. One direction is to develop more potent and selective MEK inhibitors. Another direction is to explore the potential of this compound in combination therapy with other drugs. This compound has also been studied in combination with radiation therapy, where it has been shown to enhance the efficacy of radiation. Finally, this compound has been studied in various disease models, but more research is needed to determine its potential therapeutic applications in humans.
Conclusion:
This compound is a small molecule inhibitor that targets the ERK pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of more potent and selective MEK inhibitors and exploring its potential in combination therapy with other drugs.
Méthodes De Synthèse
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloroaniline with propylthiol to form 2,4-dichloro-N-(propylthio)aniline. This intermediate is then reacted with thionyl chloride and ammonium thiocyanate to form 5-(propylthio)-1,3,4-thiadiazol-2-amine. Finally, 5-(propylthio)-1,3,4-thiadiazol-2-amine is reacted with 2,4-dichlorobenzoyl chloride to form this compound.
Applications De Recherche Scientifique
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the ERK pathway. This compound has been studied in various cancer types, including melanoma, pancreatic cancer, and lung cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and apoptosis. This compound has also been studied in inflammatory disorders, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint destruction.
Propriétés
IUPAC Name |
2,4-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)6-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXXLUIDGQAJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)



![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)
